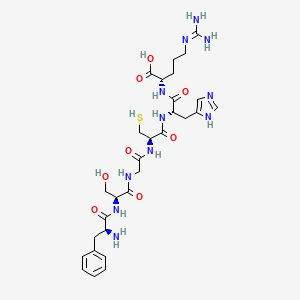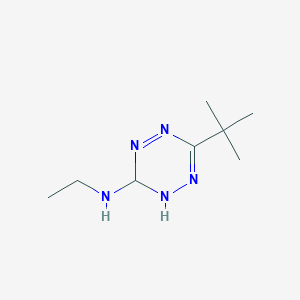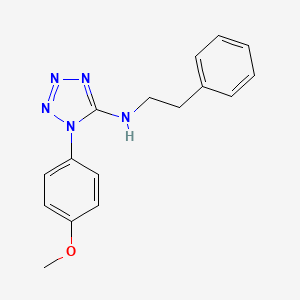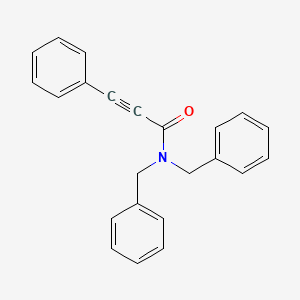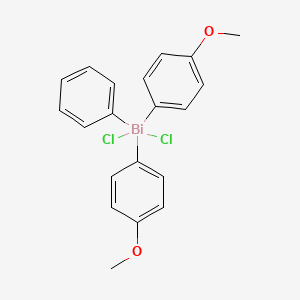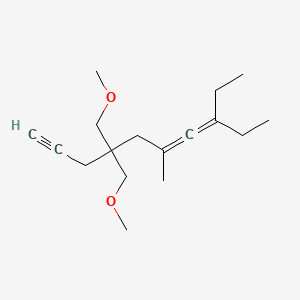![molecular formula C14H22O3 B14217780 9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol CAS No. 823792-16-1](/img/structure/B14217780.png)
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol is a chemical compound characterized by its unique structure, which includes an oxane ring and a non-1-en-6-yn-5-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxane Ring: This step involves the cyclization of a suitable precursor to form the oxane ring.
Attachment of the Non-1-en-6-yn-5-ol Backbone: This step involves the coupling of the oxane ring with a non-1-en-6-yn-5-ol precursor under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol: Unique due to its specific structure and functional groups.
Other Oxane Derivatives: Compounds with similar oxane rings but different backbones.
Non-1-en-6-yn-5-ol Derivatives: Compounds with similar non-1-en-6-yn-5-ol backbones but different ring structures.
Uniqueness
This compound is unique due to its combination of an oxane ring and a non-1-en-6-yn-5-ol backbone, which imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
823792-16-1 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
9-(oxan-2-yloxy)non-1-en-6-yn-5-ol |
InChI |
InChI=1S/C14H22O3/c1-2-3-8-13(15)9-4-6-11-16-14-10-5-7-12-17-14/h2,13-15H,1,3,5-8,10-12H2 |
Clave InChI |
LSVWLFDBLFXHFK-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(C#CCCOC1CCCCO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


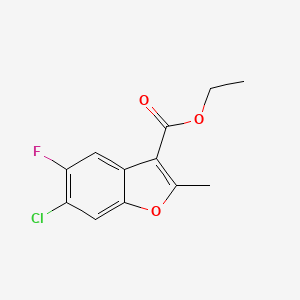
![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
-](/img/structure/B14217708.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
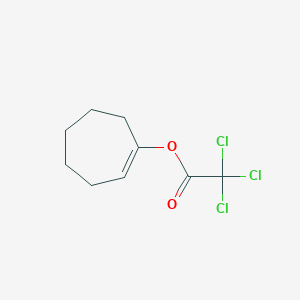
![2,2'-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14217720.png)
